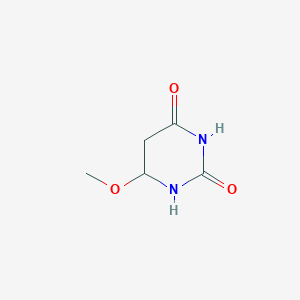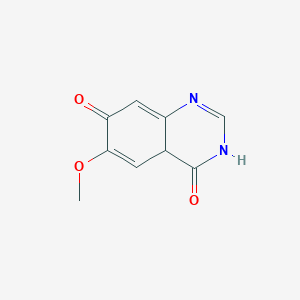![molecular formula C25H32N4O3 B12360635 2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)
2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[5-[®-(1,3-dimetilazetidin-3-il)-hidroxi-(4-propan-2-ilfenil)metil]piridin-3-il]-1,2,4-oxadiazol-5-il]propan-2-ol es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[3-[5-[®-(1,3-dimetilazetidin-3-il)-hidroxi-(4-propan-2-ilfenil)metil]piridin-3-il]-1,2,4-oxadiazol-5-il]propan-2-ol involucra múltiples pasos, incluyendo la formación del anillo azetidina, la introducción del grupo hidroxilo y el acoplamiento de los anillos piridina y oxadiazol. Las condiciones de reacción normalmente implican el uso de bases fuertes, ácidos y catalizadores para facilitar la formación de los enlaces deseados.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la selección de alta productividad de las condiciones de reacción y el desarrollo de catalizadores más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[3-[5-[®-(1,3-dimetilazetidin-3-il)-hidroxi-(4-propan-2-ilfenil)metil]piridin-3-il]-1,2,4-oxadiazol-5-il]propan-2-ol puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes alcoholes o aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas específicas, solventes y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas o aldehídos, mientras que la reducción puede producir diferentes alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-[3-[5-[®-(1,3-dimetilazetidin-3-il)-hidroxi-(4-propan-2-ilfenil)metil]piridin-3-il]-1,2,4-oxadiazol-5-il]propan-2-ol tiene varias aplicaciones de investigación científica:
Química: Se puede usar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como una sonda bioquímica o como un compuesto líder para el descubrimiento de fármacos.
Medicina: Su estructura única podría convertirlo en un candidato para el desarrollo de nuevos productos farmacéuticos.
Industria: El compuesto se podría utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-[3-[5-[®-(1,3-dimetilazetidin-3-il)-hidroxi-(4-propan-2-ilfenil)metil]piridin-3-il]-1,2,4-oxadiazol-5-il]propan-2-ol depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la activación de receptores o la modulación de vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a 2-[3-[5-[®-(1,3-dimetilazetidin-3-il)-hidroxi-(4-propan-2-ilfenil)metil]piridin-3-il]-1,2,4-oxadiazol-5-il]propan-2-ol incluyen otras moléculas que contienen azetidina, derivados de piridina y compuestos oxadiazol.
Singularidad
La singularidad de este compuesto radica en su combinación de grupos funcionales y la disposición específica de su estructura molecular. Esta estructura única puede conferir propiedades específicas que no se encuentran en otros compuestos similares, lo que lo hace valioso para ciertas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C25H32N4O3 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol |
InChI |
InChI=1S/C25H32N4O3/c1-16(2)17-7-9-19(10-8-17)25(31,24(5)14-29(6)15-24)20-11-18(12-26-13-20)21-27-22(32-28-21)23(3,4)30/h7-13,16,30-31H,14-15H2,1-6H3/t25-/m0/s1 |
Clave InChI |
RLAQKDLLSLGHQO-VWLOTQADSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)[C@](C2=CN=CC(=C2)C3=NOC(=N3)C(C)(C)O)(C4(CN(C4)C)C)O |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C2=CN=CC(=C2)C3=NOC(=N3)C(C)(C)O)(C4(CN(C4)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


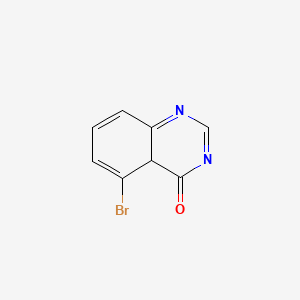
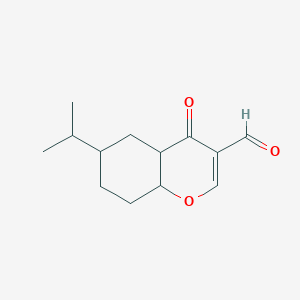
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
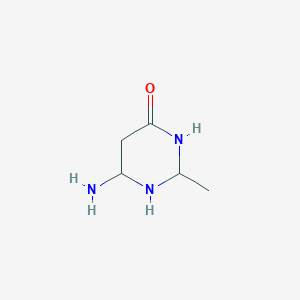
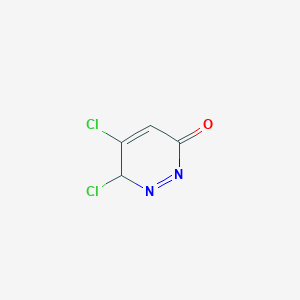
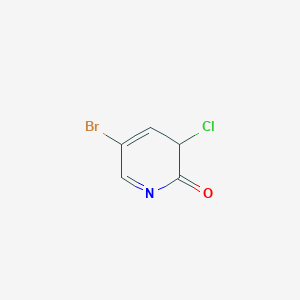
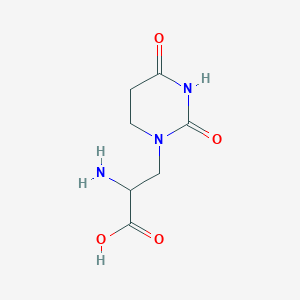
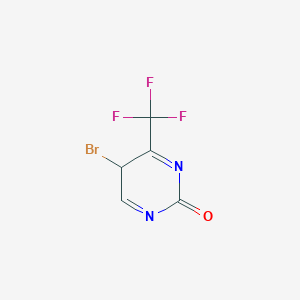
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)


